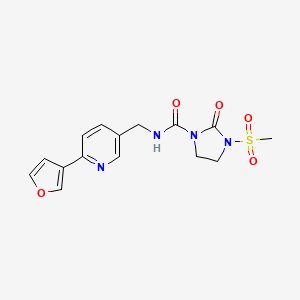

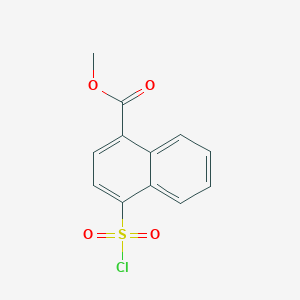

![molecular formula C18H17NO6S2 B2590792 Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899978-05-3](/img/structure/B2590792.png)

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring attached to a sulfamoyl group and a carboxylate group. The sulfamoyl group is further attached to a dimethoxyphenyl group.Applications De Recherche Scientifique

Synthesis and Chemical Reactions Research into heterocyclic ketenethioacetal derivatives, including compounds related to benzothiophene, underscores the compound's role in facilitating nucleophilic reactions. Studies like Tominaga et al. (1975) delve into the synthesis and reactions of 2-bis(methylthio)methylenebenzothiophen-3(2H)-one, demonstrating the compound's utility in producing replacement products of methylthio groups through nucleophilic reagents Tominaga et al., 1975.

Environmental Degradation and Bioremediation The aerobic microbial cometabolism of benzothiophene and its derivatives illustrates the environmental fate and potential bioremediation strategies for these compounds. Fedorak and Grbìc-Galìc (1991) explored how specific bacterial cultures can transform benzothiophene into benzothiophene-2,3-dione, highlighting the biological processes affecting these substances in environmental contexts Fedorak & Grbìc-Galìc, 1991.

Photochemical Degradation The study of photochemical degradation by Andersson and Bobinger (1996) on crude oil components, including benzothiophenes, sheds light on the degradation pathways and products following an oil spill, offering insights into the environmental impact and degradation mechanisms of similar compounds Andersson & Bobinger, 1996.

Catalytic Oxidative Desulfurization Research into the catalytic oxidative desulfurization (ODS) of diesel fuel on a continuous fixed-bed reactor, as investigated by Chica et al. (2006), provides a framework for understanding how derivatives of benzothiophene can be efficiently desulfurized, pointing to potential industrial applications in fuel processing Chica, Corma, & Domine, 2006.

Orientations Futures

The future directions in the research and application of this compound could involve the development of more efficient synthesis methods, such as the catalytic protodeboronation of pinacol boronic esters . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Propriétés

IUPAC Name |

methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-23-12-8-11(9-13(10-12)24-2)19-27(21,22)17-14-6-4-5-7-15(14)26-16(17)18(20)25-3/h4-10,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTXVWIIYIVCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

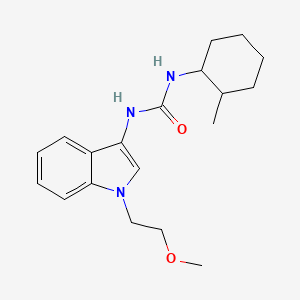

![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)

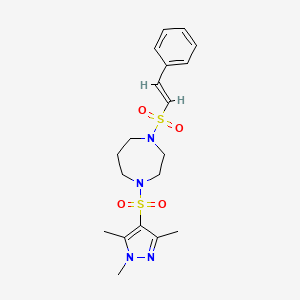

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)

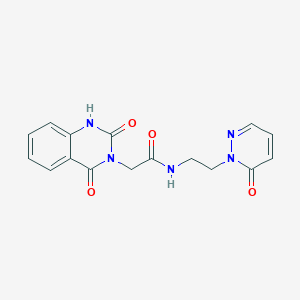

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2590730.png)